molecular formula C17H20N2O4 B2860429 N1-(3-(furan-3-yl)-3-hydroxypropyl)-N2-phenethyloxalamide CAS No. 1428371-37-2

N1-(3-(furan-3-yl)-3-hydroxypropyl)-N2-phenethyloxalamide

Cat. No.: B2860429
CAS No.: 1428371-37-2
M. Wt: 316.357
InChI Key: LULNILHMDBLHRD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N1-(3-(furan-3-yl)-3-hydroxypropyl)-N2-phenethyloxalamide is a synthetic organic compound that features a furan ring, a hydroxypropyl group, and an oxalamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N1-(3-(furan-3-yl)-3-hydroxypropyl)-N2-phenethyloxalamide typically involves the following steps:

Industrial Production Methods

Industrial production of this compound would likely involve optimizing the above synthetic routes for large-scale production. This includes using continuous flow reactors to improve reaction efficiency and yield, as well as employing green chemistry principles to minimize waste and environmental impact .

Scientific Research Applications

Mechanism of Action

The mechanism of action of N1-(3-(furan-3-yl)-3-hydroxypropyl)-N2-phenethyloxalamide involves its interaction with specific molecular targets. The furan ring and hydroxypropyl group may interact with enzymes or receptors, modulating their activity. The oxalamide moiety can form hydrogen bonds with target proteins, stabilizing the compound-protein complex .

Properties

IUPAC Name

N'-[3-(furan-3-yl)-3-hydroxypropyl]-N-(2-phenylethyl)oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H20N2O4/c20-15(14-8-11-23-12-14)7-10-19-17(22)16(21)18-9-6-13-4-2-1-3-5-13/h1-5,8,11-12,15,20H,6-7,9-10H2,(H,18,21)(H,19,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LULNILHMDBLHRD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CCNC(=O)C(=O)NCCC(C2=COC=C2)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H20N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

316.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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